

# CPPO (Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate) structure

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## Compound of Interest

**Compound Name:** Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate

**Cat. No.:** B042870

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An In-depth Technical Guide to Bis(2,4,5-trichloro-6-((pentyloxy)carbonyl)phenyl) Oxalate (CPPO)

## Abstract

Bis(2,4,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate, commonly known as CPPO, is a specialized organic compound renowned for its central role in peroxyoxalate chemiluminescence (PO-CL). As the active oxalate ester in many commercial light-emitting products, such as glow sticks, CPPO's reaction with an oxidizer and subsequent energy transfer to a fluorescent dye produces sustained, high-efficiency light without the need for an external energy source.<sup>[1][2]</sup> This guide provides a comprehensive overview of CPPO's chemical structure, physicochemical properties, synthesis, and mechanism of action. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize chemiluminescent systems.

## Chemical Structure and Identification

CPPO is a symmetrical diester of oxalic acid and 2-carbopentoxo-3,5,6-trichlorophenol.<sup>[1]</sup> The molecule consists of a central oxalate core connecting two substituted phenyl rings. Each phenyl ring is heavily functionalized with three chlorine atoms and a pentyloxycarbonyl group, which modulate its reactivity and solubility.

Table 1: Chemical Identifiers for CPPO

Identifier	Value
IUPAC Name	bis(3,4,6-trichloro-2-pentoxycarbonylphenyl) oxalate[3]
Synonyms	Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate, TCPO[3][4]
CAS Number	30431-54-0[2]
Molecular Formula	C <sub>26</sub> H <sub>24</sub> Cl <sub>6</sub> O <sub>8</sub> [1][5][6]
SMILES String	<chem>CCCCCOC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)C(=O)OCCCC</chem> [3]
InChI Key	TZZLVFUOAYMTHA-UHFFFAOYSA-N[1][3]

## Physicochemical Properties

CPPO is a white, crystalline solid at room temperature.[1][7] It is generally insoluble in water but soluble in various organic solvents such as diethyl phthalate, ethyl acetate, and dibutyl phthalate, which are commonly used as the medium for its chemiluminescent reactions.[5][8]

Table 2: Physicochemical Data for CPPO

Property	Value	Source(s)
Molar Mass	677.17 g/mol	[1][3]
Appearance	White Crystalline Powder/Solid	[1][2][7]
Melting Point	80 to 84 °C (176 to 183 °F)	[1][2]
Relative Density	~1.434 g/cm <sup>3</sup> (Predicted)	[3][5]
Solubility	Insoluble in water; Soluble in organic solvents	[5]

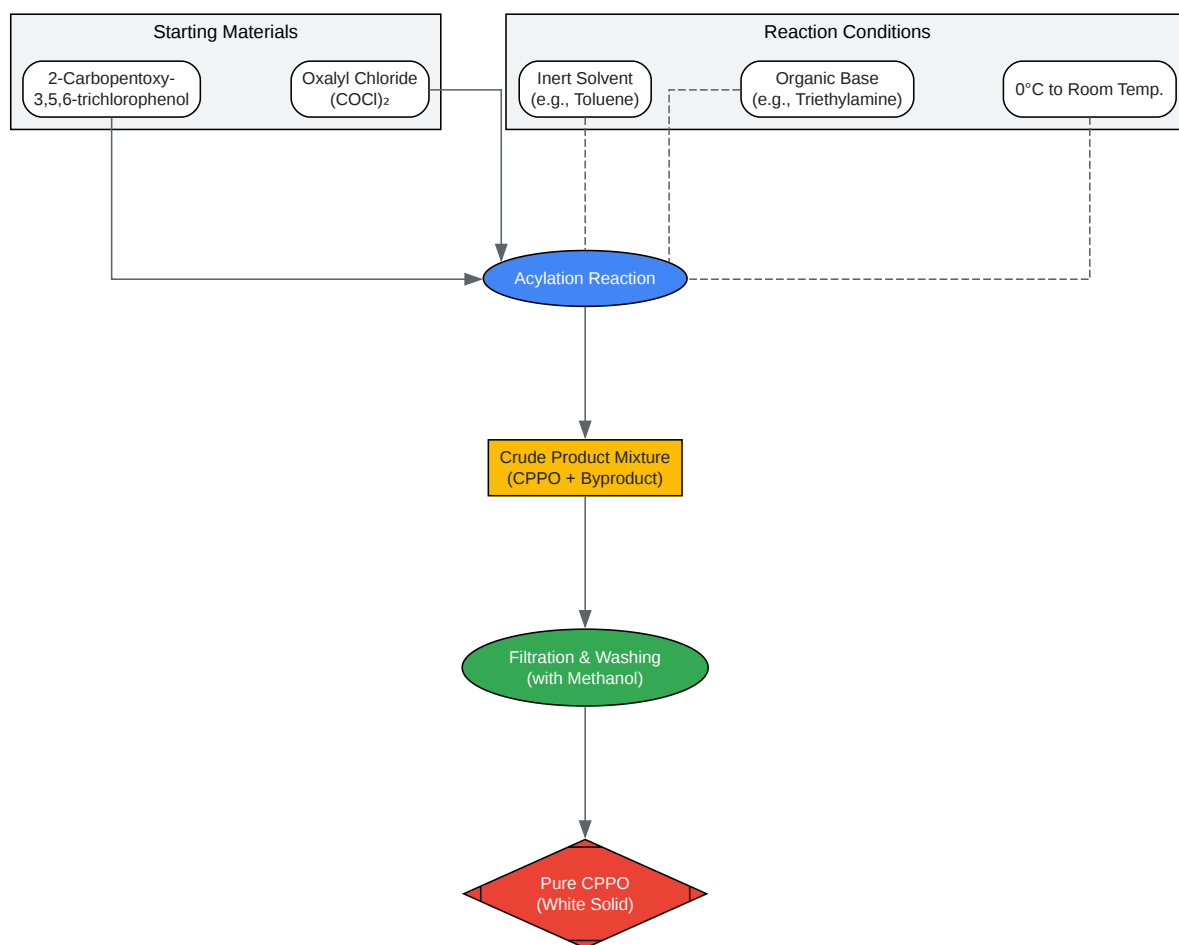
## Synthesis of CPPO

The synthesis of CPPO is typically achieved through the acylation of a substituted phenol with oxalyl chloride.<sup>[1]</sup> The precursor, 2-carbopentoxy-3,5,6-trichlorophenol, is first prepared and then reacted with oxalyl chloride in the presence of a suitable base to neutralize the HCl byproduct.

### Experimental Protocol: Synthesis of CPPO

This protocol is based on the established synthesis of related aryl oxalate esters.<sup>[1][9]</sup> **Warning:** This procedure involves hazardous chemicals and should only be performed by trained chemists in a fume hood with appropriate personal protective equipment.

- **Preparation of Reactant Solution:** Dissolve 2-carbopentoxy-3,5,6-trichlorophenol in a dry, inert solvent such as toluene or dichloromethane.
- **Cooling:** Chill the solution in an ice bath to 0 °C to control the exothermic reaction.
- **Base Addition:** Add one molar equivalent of a dry organic base, such as triethylamine, to the solution. The base acts as an acid scavenger.
- **Acylation:** While maintaining the low temperature and stirring vigorously, slowly add 0.5 molar equivalents of oxalyl chloride dropwise. The formation of a precipitate (triethylammonium chloride) will be observed.
- **Reaction Completion:** After the addition is complete, allow the mixture to warm to room temperature and continue stirring for several hours (or overnight) to ensure the reaction goes to completion.<sup>[9]</sup>
- **Isolation:** Filter the mixture via suction filtration to separate the solid product and byproduct from the solvent.
- **Purification:** Wash the collected solid with a solvent like methanol or ethanol to remove the ammonium salt byproduct, which is soluble in alcohol while CPPO is not.
- **Drying:** Dry the purified white powder, which is the final CPPO product, under a vacuum.



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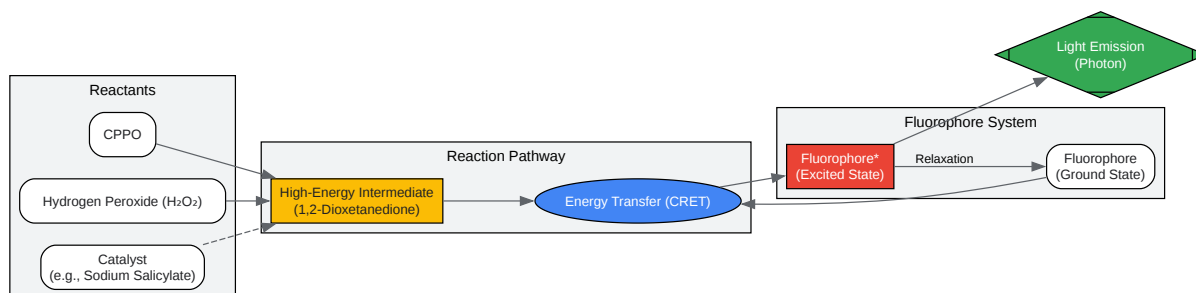
Caption: Workflow for the synthesis of CPPO.

## Mechanism of Chemiluminescence

CPPO is a key component in one of the most efficient non-biological light-producing chemical reactions.<sup>[10]</sup> The process is a form of indirect chemiluminescence, where the energy from the initial chemical reaction is transferred to a separate fluorescent molecule (fluorophore), which then emits light.<sup>[11]</sup> The reaction rate and light intensity can be influenced by pH, with slightly alkaline conditions often producing brighter light.<sup>[1]</sup>

The key steps are:

- **Oxidation:** CPPO reacts with hydrogen peroxide ( $\text{H}_2\text{O}_2$ ), typically in the presence of a weak base catalyst like sodium salicylate.<sup>[1]</sup>
- **Intermediate Formation:** This reaction forms a highly unstable, high-energy intermediate, presumed to be 1,2-dioxetanedione.<sup>[11][12]</sup>
- **Energy Transfer (CRET):** Before it can decompose, the energy from the 1,2-dioxetanedione intermediate is transferred to a fluorescent dye molecule via a process known as Chemically Initiated Electron Exchange Luminescence (CIEEL).<sup>[10]</sup>
- **Light Emission:** The dye is promoted to an excited singlet state. As it returns to its ground state, it releases the excess energy as a photon of light.<sup>[11]</sup> The color of the emitted light is determined by the chemical structure of the chosen dye.



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Caption: The peroxyoxalate chemiluminescence (PO-CL) pathway involving CPPO.

## Spectroscopic Characterization

While specific spectral data are proprietary or scattered in literature, the structure of CPPO allows for the prediction of characteristic signals in common spectroscopic analyses.

Table 3: Predicted Spectroscopic Features of CPPO

Technique	Feature	Expected Signal Characteristics
IR Spectroscopy	C=O Stretch (Ester)	Strong absorption around 1760-1780 $\text{cm}^{-1}$ (aryl ester) and $\sim 1740 \text{ cm}^{-1}$ (aliphatic ester).[13]
C=O Stretch (Oxalate)	Strong absorption around 1800-1820 $\text{cm}^{-1}$ . [13]	
C-O Stretch	Signals in the 1000-1300 $\text{cm}^{-1}$ region.	
Aromatic C=C Stretch	Peaks in the 1450-1600 $\text{cm}^{-1}$ region.	
$^1\text{H}$ -NMR Spectroscopy	Aromatic Protons	Singlets in the aromatic region ( $\sim 7.0$ -8.0 ppm), characteristic of the isolated protons on the trichlorophenyl rings.[14]
Pentyloxy Chain Protons	Aliphatic signals ( $\sim 0.9$ -4.5 ppm), including a triplet for the terminal $\text{CH}_3$ , and multiplets for the $\text{CH}_2$ groups, with the -O- $\text{CH}_2$ - group being the most downfield.[14]	
$^{13}\text{C}$ -NMR Spectroscopy	Carbonyl Carbons	Signals in the downfield region ( $\sim 155$ -170 ppm) for the ester and oxalate carbons.[14]
Aromatic Carbons	Multiple signals in the aromatic region ( $\sim 110$ -150 ppm), including those attached to chlorine and oxygen.	
Mass Spectrometry	Molecular Ion Peak ( $\text{M}^+$ )	A complex isotopic pattern around $m/z = 677$ due to the

presence of six chlorine atoms  
(<sup>35</sup>Cl and <sup>37</sup>Cl isotopes).[13]

Fragmentation	Predictable fragmentation patterns corresponding to the loss of the pentyloxycarbonyl groups and cleavage of the oxalate ester bond.
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## Applications

CPPO's primary application is as a chemiluminescent reagent.[7] Its high quantum efficiency and stability make it a preferred choice for various commercial and research purposes.

- **Emergency and Recreational Lighting:** CPPO is the key ingredient in most modern glow sticks, providing reliable, long-lasting, battery-free illumination.[2]
- **Analytical Chemistry:** The peroxyoxalate reaction is used as a highly sensitive detection method in liquid chromatography and other analytical assays to quantify trace amounts of various analytes.[3]
- **Biomedical Research:** In bioassays, CPPO-based systems can be used for the detection of low-abundance biomolecules, including in immunoassays and DNA hybridization assays, where the reaction can be triggered by biologically generated hydrogen peroxide.[3][11]

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